2-Hydroxymoxestrol
Description
2-Hydroxymoxestrol (CAS RN: 72226-93-8) is a synthetic catechol estrogen derivative with the molecular formula C₂₁H₂₆O₄ . Structurally, it belongs to the 19-norpregnane series, featuring hydroxyl groups at positions 2, 3, and 17, a methoxy group at position 11, and an ethynyl substituent at position 20 . This compound is of interest in studies of estrogen metabolism and carcinogenicity due to its interaction with catechol-O-methyltransferase (COMT), an enzyme critical in detoxifying catechol estrogens .
Properties
CAS No. |
72226-93-8 |
|---|---|
Molecular Formula |
C21H26O4 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(8S,9S,11S,13S,14S)-17-ethynyl-11-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2,3,17-triol |
InChI |
InChI=1S/C21H26O4/c1-4-21(24)8-7-15-13-6-5-12-9-16(22)17(23)10-14(12)19(13)18(25-3)11-20(15,21)2/h1,9-10,13,15,18-19,22-24H,5-8,11H2,2-3H3/t13-,15-,18-,19-,20-,21?/m0/s1 |
InChI Key |
XXEKFEBZBPGIAP-QEUHDGJASA-N |
SMILES |
CC12CC(C3C(C1CCC2(C#C)O)CCC4=CC(=C(C=C34)O)O)OC |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CCC2(C#C)O)CCC4=CC(=C(C=C34)O)O)OC |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C#C)O)CCC4=CC(=C(C=C34)O)O)OC |
Synonyms |
2-hydroxymoxestrol |
Origin of Product |
United States |
Comparison with Similar Compounds
Kinetic Parameters in COMT Metabolism
A key distinction between 2-hydroxymoxestrol and other catechol estrogens lies in its enzyme affinity for COMT. Kinetic studies in hamster and rat tissues revealed that this compound exhibits an apparent Km value of 15–48 µM , significantly higher than the 1–10 µM range observed for other catechol estrogen substrates (Table 1) . This higher Km indicates lower binding affinity to COMT, suggesting slower metabolic clearance compared to structurally related estrogens.
Table 1: Kinetic Parameters of Catechol Estrogens in COMT Metabolism
| Compound | Apparent Km (µM) | Tissue/Species | Reference |
|---|---|---|---|
| This compound | 15–48 | Hamster Kidney/Liver | |
| Other Catechol Estrogens | 1–10 | Hamster/Rat Kidney/Liver |
Structural and Functional Differences
- Hydroxylation Patterns: Unlike endogenous estrogens (e.g., 2-hydroxyestradiol), this compound features additional hydroxyl and methoxy groups, which may sterically hinder COMT binding .
- Species Variability : COMT activity in hamster red blood cells is 4–12 times lower than in mice or rats, but this compound’s kinetic profile remains consistent across species, emphasizing its intrinsic properties .
Implications for Research
The reduced COMT affinity of this compound makes it a valuable probe for studying:
- Mechanisms of estrogen-induced DNA damage.
- Species-specific differences in estrogen metabolism.
- Therapeutic strategies targeting COMT inhibition or activation.
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